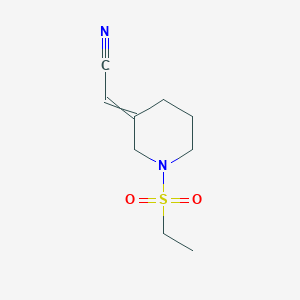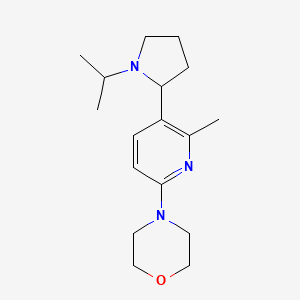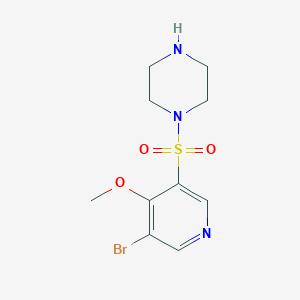
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a piperidine derivative, characterized by the presence of an ethylsulfonyl group attached to the piperidine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Baricitinib, a drug used to treat rheumatoid arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. The reaction is carried out in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic. The reaction is maintained at room temperature or slightly below, and it is monitored until completion, usually within 1 to 5 hours .
Industrial Production Methods: For industrial production, the synthesis process is scaled up using commercially available and low-cost starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The organic layer is typically removed by distillation, and the aqueous layer is extracted with solvents like toluene .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily related to its role as an intermediate in the synthesis of Baricitinib. Baricitinib inhibits Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
Comparación Con Compuestos Similares
2-(1-Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Used in the synthesis of Baricitinib and other pharmaceuticals.
Uniqueness: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethylsulfonyl group provides stability and reactivity, making it suitable for multiple chemical transformations .
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3 |
Clave InChI |
DZVKGVSLQFEBET-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)

![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)

![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)
